Benzaldehyde (7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone
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Overview
Description
Benzaldehyde (7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone is a complex organic compound with the molecular formula C18H22N6O2 and a molecular weight of 354.415 g/mol . This compound is part of a class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Benzaldehyde (7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone typically involves the reaction of benzaldehyde with a hydrazine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
Benzaldehyde (7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzaldehyde (7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzaldehyde (7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to Benzaldehyde (7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone include other hydrazones and purine derivatives. Some examples are:
- Benzaldehyde (7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone
- Methyl 2-[(7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)sulfanyl]propanoate These compounds share similar structural features but differ in their specific functional groups and side chains, which can influence their chemical properties and applications.
Properties
Molecular Formula |
C18H22N6O2 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
8-[(2E)-2-benzylidenehydrazinyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
InChI |
InChI=1S/C18H22N6O2/c1-12(2)9-10-24-14-15(23(3)18(26)21-16(14)25)20-17(24)22-19-11-13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3,(H,20,22)(H,21,25,26)/b19-11+ |
InChI Key |
DMTROXZKYPIMCX-YBFXNURJSA-N |
Isomeric SMILES |
CC(C)CCN1C2=C(N=C1N/N=C/C3=CC=CC=C3)N(C(=O)NC2=O)C |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1NN=CC3=CC=CC=C3)N(C(=O)NC2=O)C |
Origin of Product |
United States |
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